![molecular formula C15H13ClN4O5 B1458775 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide CAS No. 1079264-82-6](/img/structure/B1458775.png)
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide
Vue d'ensemble
Description
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (2CNDN) is a synthetic compound that has a wide range of applications in biomedical research and drug discovery. It is a type of nitrobenzamide, a class of compounds that are known for their high solubility in water and their ability to interact with proteins and other biomolecules. In addition, 2CNDN has been used in a variety of laboratory experiments, including enzymatic assays, protein-protein interactions, and other biochemical studies.
Applications De Recherche Scientifique
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been used in a variety of scientific research applications. It has been used in enzymatic assays to measure the activity of enzymes, such as cytochrome P450 (CYP450). It has also been used to study protein-protein interactions, such as those between the human immunodeficiency virus (HIV) and its receptor, CCR5. Additionally, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been used to study the biochemical and physiological effects of drugs and other compounds on cells.
Mécanisme D'action
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to interact with a variety of proteins and biomolecules. It is known to bind to the active site of enzymes, such as CYP450, and inhibit their activity. It is also known to interact with proteins involved in protein-protein interactions, such as the HIV receptor CCR5. Additionally, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to interact with cellular membranes, leading to changes in cell signaling and other cellular processes.
Biochemical and Physiological Effects
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as CYP450, and to modulate protein-protein interactions, such as those between HIV and its receptor CCR5. Additionally, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to affect cell signaling pathways, leading to changes in cell growth, differentiation, and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has several advantages for laboratory experiments. It is highly soluble in water, making it easy to work with in experiments. Additionally, it is stable in a variety of conditions, making it suitable for long-term experiments. However, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide is a synthetic compound, so it is not found naturally in the body and may be toxic at high concentrations.
Orientations Futures
Future research on 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide could focus on a variety of topics. For example, further studies could be done to explore the effects of 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide on other enzymes, proteins, and biomolecules. Additionally, further research could be done to better understand the biochemical and physiological effects of 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide on cells. Finally, further studies could be done to explore the potential therapeutic applications of 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide, such as its use as an anti-cancer drug or a treatment for neurological disorders.
Propriétés
IUPAC Name |
2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O5/c1-18(2)9-4-6-14(20(24)25)13(8-9)17-15(21)11-7-10(19(22)23)3-5-12(11)16/h3-8H,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQOKCPNKYNVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




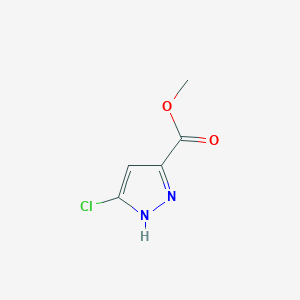
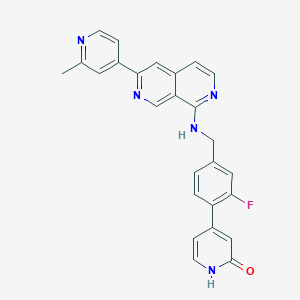
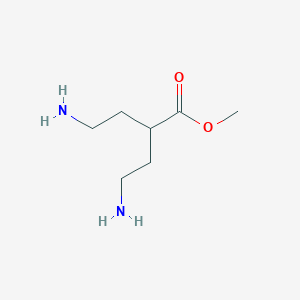
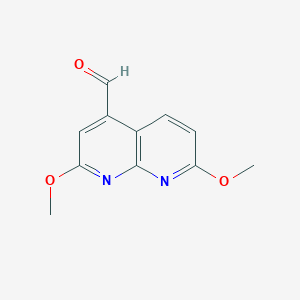
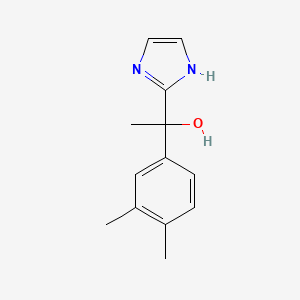

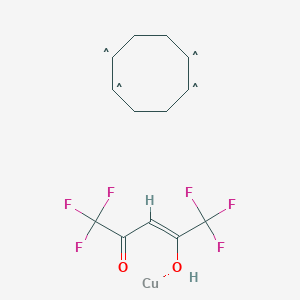

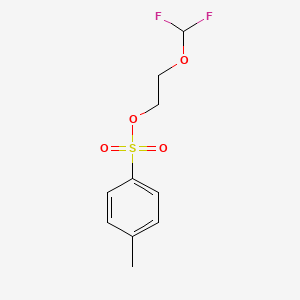
![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)

